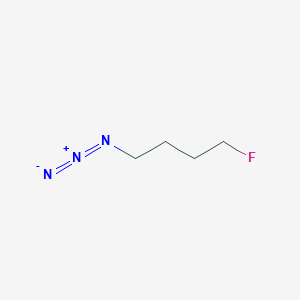

1-azido-4-fluorobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-fluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN3/c5-3-1-2-4-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZDOKNWDIGOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 4 Fluorobutane

Precursor-Based Synthesis of 1-Azido-4-fluorobutane

The most direct and widely utilized methods for synthesizing this compound involve the use of a C4 scaffold that already contains the fluorine atom. The azido (B1232118) group is then introduced in a subsequent step.

The synthesis of this compound is commonly accomplished through a nucleophilic substitution reaction. This method leverages a halogenated precursor, where a good leaving group, such as bromide or iodide, is displaced by an azide (B81097) anion. The use of 1-bromo-4-fluorobutane (B1265377) is a well-established precursor for this transformation.

The reaction typically involves treating 1-bromo-4-fluorobutane with an alkali metal azide, most commonly sodium azide (NaN₃), in a polar aprotic solvent. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively free to act as a nucleophile.

The underlying mechanism is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The azide anion attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of the C-N₃ bond. The presence of the fluorine atom at the 4-position is generally non-reactive under these conditions, allowing for selective substitution at the C1 position.

Factors influencing the reaction's efficiency include temperature, reaction time, and the purity of the reactants and solvent. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

| Precursor | Leaving Group | Relative Reactivity in SN2 | Typical Reagent | Common Solvents |

|---|---|---|---|---|

| 1-Iodo-4-fluorobutane | Iodide (I⁻) | High | Sodium Azide (NaN₃) | DMF, Acetonitrile |

| 1-Bromo-4-fluorobutane | Bromide (Br⁻) | Medium | Sodium Azide (NaN₃) | DMF, DMSO |

| 1-Chloro-4-fluorobutane | Chloride (Cl⁻) | Low | Sodium Azide (NaN₃) | DMF, DMSO (often requires higher temperatures) |

An alternative to nucleophilic substitution is the conversion of a primary amine to an azide using a diazo-transfer reaction. For the synthesis of this compound, this would involve 4-fluorobutan-1-amine (B3263324) as the precursor. Diazo-transfer reagents are compounds capable of transferring a diazo group (N₂) to a suitable acceptor.

The reaction of a primary amine with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide, in the presence of a copper(II) catalyst, can yield the corresponding azide. While highly effective, many traditional diazo-transfer reagents, like tosyl azide, are potentially explosive and require careful handling. Newer, more stable crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) have been developed to mitigate these safety concerns.

Alternative Strategies for Fluorinated Azide Synthesis Relevant to this compound

Beyond direct precursor conversion, other synthetic strategies in organofluorine and azide chemistry can be conceptually applied to the synthesis of this compound.

The addition of an azide anion to an activated carbon-carbon double bond represents another pathway for forming alkyl azides. In the context of fluorinated compounds, this has been demonstrated by the addition of azide to fluoroalkenes. For instance, 1-azido-1,1,2,2-tetrafluoroethane can be prepared in high yield by adding an azide anion to tetrafluoroethylene (B6358150) in a protic medium.

Applying this principle to synthesize this compound would theoretically involve a precursor like 4-fluoro-1-butene. The addition of hydrazoic acid (HN₃) or an azide salt across the double bond would be required. However, such an addition would need to be highly regioselective to yield the desired 1-azido isomer over the 2-azido isomer, which can be a significant challenge (Markovnikov vs. anti-Markovnikov addition). Radical addition mechanisms, sometimes initiated by reagents like Fe(III)/NaBH₄, have been explored for adding HN₃ to alkenes and could potentially control regioselectivity.

A more advanced and atom-economical approach is the direct conversion of a C-H bond into a C-N₃ bond. This method, known as C-H azidation, avoids the need for pre-functionalized substrates like halides or amines. Transition-metal catalysis, particularly with iron and manganese, has emerged as a powerful tool for this transformation.

The reaction typically involves a metal catalyst, an azide source, and an oxidant. For example, iron- or manganese-based catalysts can activate unactivated C(sp³)–H bonds towards azidation using a nucleophilic azide source like sodium azide or trimethylsilyl (B98337) azide (TMSN₃). The mechanism is thought to proceed through a hydrogen atom abstraction (HAT) by a high-valent metal-oxo or related species, generating a carbon-centered radical. This radical is then trapped by an azide radical or undergoes reductive elimination from a metal-azide complex to form the final product.

For the synthesis of this compound, this strategy would ideally be applied to 1-fluorobutane (B1294920). However, a major challenge in C-H activation is achieving regioselectivity. In 1-fluorobutane, there are multiple C-H bonds (at C1, C2, C3, and C4), and directing the azidation specifically to the C1 position while avoiding reaction at the more electron-rich C2 and C3 positions would require a sophisticated catalytic system, possibly involving a directing group.

| Catalyst System | Azide Source | Typical Substrates | Key Advantage | Key Challenge |

|---|---|---|---|---|

| Iron (e.g., Fe(OAc)₂) with pybox ligand | Iodine-based reagents (e.g., Zhdankin's reagent) | Alkanes, natural products | Good regioselectivity for electron-rich sites | Requires complex, energetic azide reagents |

| Iron (e.g., Fe(NO₃)₃) / Selectfluor | Trimethylsilyl azide (TMSN₃) | Simple alkanes | Uses simple reagents | Regioselectivity can be low for linear alkanes |

| Manganese (e.g., Mn porphyrin) | Sodium Azide (NaN₃) / Iodosylbenzene | Alkanes | Early example of C-H azidation | Requires stoichiometric oxidant |

| Manganese (electro-catalyzed) | Sodium Azide (NaN₃) | Bioactive compounds, complex molecules | Mild, high functional group tolerance | Requires specialized electrochemical setup |

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield, minimize reaction time, and ensure safety and scalability. The specific parameters depend heavily on the chosen synthetic route.

For the most common method, nucleophilic substitution , optimization focuses on:

Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective. The choice can influence reaction rates and solubility of the azide salt.

Temperature: Increasing the temperature typically accelerates the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product, as organic azides can be thermally sensitive. A balance must be found to ensure a reasonable reaction time without compromising yield or safety.

Phase-Transfer Catalysis: In cases where the azide salt has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) can be added. The catalyst facilitates the transfer of the azide anion from the solid or aqueous phase into the organic phase, significantly accelerating the reaction.

Choice of Leaving Group: As noted in Table 1, the reactivity of the precursor follows the trend I > Br > Cl. While 1-iodo-4-fluorobutane would be the most reactive, 1-bromo-4-fluorobutane often provides a good balance of reactivity and cost/availability.

For diazo-transfer reactions , optimization involves:

Reagent Selection: Choosing a modern, stable diazo-transfer reagent can improve the safety profile of the synthesis.

Catalyst and Base: The choice of catalyst (e.g., copper salts) and base is crucial for efficient conversion of the amine. The conditions must be tailored to the specific substrate and reagent used.

For C-H azidation pathways , optimization is a subject of ongoing research and would center on the development of a catalyst that provides high regioselectivity for the C1 position of 1-fluorobutane. This would involve screening different metal catalysts, ligands, and oxidants to direct the reaction to the desired carbon center.

Scalability Considerations in the Preparation of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. While the fundamental chemical transformation, typically involving the nucleophilic substitution of a suitable precursor like 1-bromo-4-fluorobutane with an azide source, remains the same, the operational parameters and safety protocols must be significantly adapted for larger quantities. sigmaaldrich.com The inherent energetic nature of azide compounds necessitates a thorough evaluation of the process to ensure safety, efficiency, and economic viability on an industrial scale.

Key factors that demand careful consideration during the scale-up of this compound synthesis include reaction kinetics, heat management, reagent addition strategies, and purification methods. What may be a manageable exotherm in a laboratory flask can become a significant safety hazard in a large reactor if not properly controlled. Therefore, detailed calorimetric studies are essential to understand the thermal profile of the reaction and to design an appropriate cooling system to maintain the desired reaction temperature and prevent thermal runaway.

Furthermore, the choice of solvent and the concentration of reagents play a crucial role in the scalability of the process. While certain solvents might be effective at a small scale, their properties, such as boiling point, viscosity, and environmental impact, may render them unsuitable for large-scale production. The optimization of reaction conditions, including temperature, pressure, and stoichiometry, is critical to maximize yield and purity while minimizing reaction time and waste generation.

For the synthesis of potentially explosive compounds like organic azides, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety and scalability. researchgate.net Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters and efficient heat exchange. researchgate.net This methodology can mitigate the risks associated with the accumulation of large quantities of energetic intermediates, making it an attractive option for the industrial production of this compound. The development of such a process would involve optimizing parameters like flow rate, residence time, and reactor design to achieve the desired production output.

The selection of raw materials and their purity is another critical aspect of a scalable synthesis. The cost and availability of the starting material, such as 1-bromo-4-fluorobutane, and the azide source, for example, sodium azide, will directly impact the economic feasibility of the manufacturing process. Impurities in the starting materials could potentially lead to side reactions, reducing the yield and complicating the purification of the final product. Therefore, robust quality control measures for all incoming raw materials are imperative.

Finally, the downstream processing, including work-up and purification of this compound, must be designed to be efficient and scalable. Extraction, distillation, and chromatographic methods that are viable in the lab may not be practical or economical at an industrial scale. The development of a purification strategy that minimizes solvent use and maximizes product recovery is a key consideration for a sustainable and cost-effective manufacturing process.

While specific, detailed research findings on the industrial-scale synthesis of this compound are not extensively published, the general principles of chemical engineering and process development for hazardous materials provide a framework for its successful scale-up. A comprehensive approach that addresses safety, process optimization, and economic factors is essential for the transition from laboratory curiosity to a commercially available chemical entity.

Reactivity and Chemical Transformations of 1 Azido 4 Fluorobutane

Cycloaddition Reactions of the Azido (B1232118) Moiety in 1-Azido-4-fluorobutane

The azide (B81097) group in this compound is a 1,3-dipole, enabling it to undergo [3+2] cycloaddition reactions with various dipolarophiles, particularly alkynes. This reactivity is the cornerstone of its utility in forming stable triazole linkages. Two of the most significant variations of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction that joins azides and terminal alkynes. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. nih.govinterchim.fr

A key feature of the CuAAC reaction is its remarkable control over the regiochemical outcome. The copper(I) catalyst orchestrates the reaction between an azide, such as this compound, and a terminal alkyne to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific formation of the 1,4-isomer. wikipedia.org This high degree of regioselectivity is crucial for applications where precise control over the molecular architecture is essential.

The CuAAC reaction is renowned for its broad substrate scope, tolerating a wide variety of functional groups on the alkyne partner. organic-chemistry.org This versatility allows this compound to be conjugated with a diverse array of molecules. While specific studies detailing an exhaustive list of alkyne partners for this compound are not extensively documented, the general robustness of the CuAAC reaction suggests that it will react efficiently with terminal alkynes bearing numerous functionalities. Propargyl compounds, due to their reactivity, ease of installation, and cost-effectiveness, are excellent alkyne partners. nih.gov Electronically activated propiolamides can exhibit even higher reactivity. nih.gov The reaction is generally not significantly affected by the steric and electronic properties of the substituents on the alkyne. nih.gov

Table 1: Representative Alkyne Partners for CuAAC with this compound

| Alkyne Partner | Functional Group Tolerance | Potential Application Area |

|---|---|---|

| Phenylacetylene (B144264) | Aromatic rings | Synthesis of labeled aromatic compounds |

| Propargyl alcohol | Hydroxyl groups | Bioconjugation, surface modification |

| Propargyl amine | Amino groups | Introduction of primary amines for further functionalization |

| 3-Ethynyl-1H-indole | Heterocyclic compounds | Synthesis of biologically active triazoles |

| 1-Ethynyl-4-nitrobenzene | Electron-withdrawing groups | Modulation of electronic properties |

This table is illustrative and based on the general substrate scope of the CuAAC reaction.

The efficiency of the CuAAC reaction is highly dependent on the copper(I) catalyst system employed. Copper(I) can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent, such as sodium ascorbate. ekb.eg The choice of solvent and ligands also plays a critical role. While the reaction can proceed in a variety of solvents, including water and organic solvents, the addition of ligands can significantly enhance the reaction rate and prevent catalyst disproportionation. interchim.frmdpi.com Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand used to stabilize the Cu(I) oxidation state. The development of various catalyst systems, including the use of copper nanoclusters, has aimed to improve reaction kinetics, reduce catalyst loading, and facilitate product purification. capes.gov.br

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. wikipedia.org This makes it particularly suitable for applications in living systems. nih.gov The reaction relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide. magtech.com.cn

In SPAAC, the driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. This allows the reaction to proceed at physiological temperatures and in complex biological media without interfering with native biochemical processes. nih.gov A variety of strained alkynes have been developed to fine-tune the reaction kinetics and solubility properties. Common examples include dibenzocyclooctynes (DIBO and DBCO/DIBAC), bicyclo[6.1.0]nonyne (BCN), and various fluorinated cyclooctynes. wikipedia.orgmagtech.com.cnnih.govnih.gov The choice of the strained alkyne can influence the reaction rate, with some derivatives reacting exceptionally fast with azides. nih.govnih.gov For instance, the oxidation of the alcohol in 4-dibenzocyclooctynol (DIBO) to a ketone has been shown to increase the rate of SPAAC. nih.govnih.gov

Table 2: Common Strained Alkynes for SPAAC with this compound

| Strained Alkyne Derivative | Key Features |

|---|---|

| Dibenzocyclooctynol (DIBO) | Reacts rapidly with azides; can be chemically modified to alter properties. nih.govnih.gov |

| Dibenzoazacyclooctyne (DBCO/DIBAC) | High reactivity and stability; widely used in bioorthogonal chemistry. lumiprobe.com |

| Bicyclo[6.1.0]nonyne (BCN) | Good reactivity; polar derivatives have been synthesized to improve specificity in cellular labeling. nih.gov |

This table provides examples of strained alkynes and their general characteristics relevant to reactions with azides like this compound.

Azide-Staudinger Ligation and Related Phosphine-Mediated Reactions

The Staudinger reaction is a well-established chemical transformation involving the reaction of an azide with a phosphine (B1218219). This reaction can proceed via two main pathways: the Staudinger reduction, which yields an amine and a phosphine oxide after hydrolysis, or the Staudinger ligation, which results in the formation of a stable amide bond.

In the context of this compound, the reaction with a triarylphosphine, such as triphenylphosphine (B44618), would initially form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas (N₂) to produce an iminophosphorane (aza-ylide).

Staudinger Reduction: If the reaction is performed in the presence of water, the iminophosphorane intermediate is hydrolyzed to yield 4-fluoro-1-butanamine and triphenylphosphine oxide. This serves as a mild method for the reduction of the azide group to a primary amine.

Staudinger Ligation: For the Staudinger ligation to occur, the phosphine reagent must contain an electrophilic trap, typically an ortho-ester group. The iminophosphorane intermediate, being nucleophilic, can attack this intramolecular trap to form a new ring system. Subsequent hydrolysis of this cyclic intermediate leads to the formation of a stable amide bond. While this reaction is a cornerstone of bioconjugation, specific studies detailing the Staudinger ligation of this compound are not prevalent in the literature. However, the principles of the reaction are broadly applicable to alkyl azides of this type. The reaction's efficiency is influenced by the nature of the phosphine and the solvent system used.

The general mechanism for the Staudinger reaction is outlined below:

| Step | Reactants | Intermediate | Product(s) |

| 1 | This compound, Triarylphosphine | Phosphazide | - |

| 2 | Phosphazide | Iminophosphorane + N₂ | - |

| 3a (Reduction) | Iminophosphorane, H₂O | - | 4-Fluoro-1-butanamine, Triarylphosphine oxide |

| 3b (Ligation) | Iminophosphorane (with intramolecular trap) | Cyclic intermediate | Amide-linked product, Phosphine oxide |

Other Metal-Catalyzed Azide Cycloadditions (e.g., Ruthenium, Iridium)

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), other metals have been shown to catalyze this transformation, often with different regioselectivity. Ruthenium and iridium catalysts are notable in this regard.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are effective catalysts for the cycloaddition of azides and alkynes. organic-chemistry.orgnih.gov A key feature of RuAAC is that it typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-disubstituted product obtained from CuAAC. organic-chemistry.org The reaction is believed to proceed through an oxidative coupling mechanism to form a ruthenacycle intermediate, followed by reductive elimination to give the triazole product. nih.gov This methodology is applicable to a wide range of primary and secondary azides and both terminal and internal alkynes. organic-chemistry.orgnih.gov While specific examples with this compound are not explicitly detailed in broad scope studies, its nature as a primary alkyl azide makes it a suitable candidate for this transformation.

Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC): Iridium complexes have also been developed as catalysts for azide-alkyne cycloadditions. nih.govnih.gov These catalysts can be particularly useful for reactions with specific substrate classes, such as internal thioalkynes, and can operate under mild conditions. nih.gov Iridium catalysis can also provide access to different regioisomers or tolerate functional groups that might be problematic for other catalytic systems. As with ruthenium catalysis, the general applicability to alkyl azides suggests that this compound would likely be a viable substrate, although specific research on this compound is limited.

A comparison of the regioselectivity of different metal-catalyzed azide-alkyne cycloadditions is presented below:

| Catalyst | Typical Alkyne Substrate | Predominant Triazole Regioisomer |

| Copper(I) | Terminal Alkyne | 1,4-disubstituted |

| Ruthenium(II) | Terminal or Internal Alkyne | 1,5-disubstituted |

| Iridium(I/III) | Varies (e.g., bromoalkynes, thioalkynes) | Varies with substrate and catalyst |

Reactions of this compound with Other Dipolarophiles and Nucleophiles

The azide group in this compound can act as a 1,3-dipole in cycloaddition reactions with a variety of unsaturated compounds (dipolarophiles) and can also react with certain nucleophiles.

The reaction of organic azides with primary amines can lead to the formation of tetrazole derivatives, although this is not as common as other tetrazole syntheses. A more established route to 1-substituted tetrazoles involves the reaction of a primary amine with an orthoformate and sodium azide. researchgate.net However, there are instances of direct reaction between certain types of azides and amines. For example, α,α-difluorinated azido alkanes react with primary amines to form tetrazoles. nih.gov The proposed mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide group, followed by cyclization and elimination of hydrogen fluoride (B91410). nih.gov Given this precedent with fluorinated azides, a similar reaction pathway for this compound, while not extensively documented, is plausible, potentially leading to 1-(substituted)-5-(3-fluoropropyl)tetrazole derivatives under appropriate conditions.

As a 1,3-dipole, this compound is expected to react with a wide array of dipolarophiles to form five-membered heterocyclic rings. wikipedia.org The reactivity and regioselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. wikipedia.org

With Alkenes: The reaction with alkenes would produce triazoline rings. The stereochemistry of the alkene is generally retained in the product.

With Alkynes: As discussed previously, cycloaddition with alkynes yields 1,2,3-triazoles. This is one of the most common applications of azides in synthesis. wikipedia.orgyoutube.com

With Nitriles: Under certain conditions, azides can react with nitriles to form tetrazoles. This reaction often requires a catalyst.

The general versatility of the 1,3-dipolar cycloaddition suggests that this compound could be used to synthesize a variety of fluorinated heterocyclic compounds, which are of interest in medicinal and materials chemistry.

Transformations Involving the Fluorine Atom in this compound

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and as such, the fluorine atom in this compound is generally considered unreactive towards nucleophilic substitution under standard conditions. Transformations involving this part of the molecule are therefore challenging and not commonly reported. Any potential reaction would likely require harsh conditions or specialized reagents to activate the C-F bond, which could be incompatible with the sensitive azide group. Consequently, the reactivity of this compound is overwhelmingly dominated by the chemistry of the azide functional group.

Participation in Nucleophilic Substitution Reactions (e.g., of the fluorine)

The carbon-fluorine bond in fluoroalkanes is exceptionally strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. Consequently, direct displacement of the fluorine atom in this compound by a nucleophile is generally considered to be a challenging transformation.

Studies on analogous fluorinated organic compounds have demonstrated a low propensity for nucleophilic substitution of fluorine. For instance, even with a highly nucleophilic azide anion, no substitution of a fluorine atom was observed in 1-azido-1,1,2,2-tetrafluoroethane, even under prolonged heating. diva-portal.org This inherent lack of reactivity is attributed to the high bond dissociation energy of the C-F bond and the poor leaving group ability of the fluoride ion.

While there is a lack of specific experimental data for this compound, the established principles of fluoroalkane chemistry suggest that nucleophilic substitution at the fluorine-bearing carbon is not a favorable reaction pathway under standard conditions.

Influence of the Fluoroalkyl Chain on Azide Reactivity and Selectivity

The presence of the fluorine atom in the γ-position to the azide group in this compound has a discernible electronic influence on the reactivity of the azide moiety. The electron-withdrawing nature of fluorine can affect both the nucleophilicity and electrophilicity of the azide, thereby modulating its participation in various chemical transformations.

Research on other fluorinated organic molecules has shown that fluorine substitution can have a profound effect on reaction rates and regioselectivity. nih.govresearchgate.net In the context of this compound, the inductive effect of the fluorine atom is expected to decrease the electron density on the azide group, potentially making it less nucleophilic but a better participant in reactions where the azide acts as a 1,3-dipole, such as in cycloaddition reactions.

The enhanced electrophilic character of the azide in fluorinated azides has been noted to facilitate cycloaddition reactions with enolizable ketones. avcr.cz This suggests that the fluoroalkyl chain in this compound could enhance its reactivity in similar transformations. The precise quantitative effect on reaction rates and selectivity would, however, depend on the specific reaction conditions and the nature of the reacting partner.

The following table summarizes the expected influence of the fluoroalkyl chain on the reactivity of the azide group in this compound based on general principles observed in related compounds.

| Reaction Type | Expected Influence of the Fluoroalkyl Chain | Underlying Principle |

|---|---|---|

| Nucleophilic Attack by the Azide | Decreased Reactivity | The electron-withdrawing fluorine atom reduces the nucleophilicity of the azide group. |

| 1,3-Dipolar Cycloadditions (e.g., "Click Chemistry") | Potentially Altered Reactivity and Regioselectivity | The electronic perturbation by the fluorine atom can influence the frontier molecular orbitals of the azide, affecting the rate and regiochemical outcome of the cycloaddition. |

| Reactions with Electrophiles | Decreased Reactivity | The reduced electron density on the terminal nitrogen of the azide would make it less susceptible to attack by electrophiles. |

Thermal Reactivity and Stability Profiles of this compound (excluding specific hazards)

The thermal decomposition of alkyl azides typically proceeds via the extrusion of molecular nitrogen (N₂) to form a nitrene intermediate. The temperature at which this process occurs is influenced by the molecular structure. For polymeric azides, decomposition often initiates at temperatures around 120°C. researchgate.net

The following table provides a qualitative comparison of the expected thermal stability of this compound with related compounds, based on general chemical principles.

| Compound | Expected Relative Thermal Stability | Reasoning |

|---|---|---|

| 1-Azidobutane | Baseline | Standard alkyl azide stability. |

| This compound | Higher | The presence of the electron-withdrawing fluorine atom is expected to stabilize the molecule. avcr.cz |

| 1-Azido-1,1,2,2-tetrafluoroethane | Significantly Higher | Multiple fluorine atoms provide substantial thermal stabilization. diva-portal.org |

Based on a comprehensive review of the available scientific literature, specific mechanistic and kinetic studies focusing exclusively on this compound are not present in the search results. The provided literature extensively covers the general principles of azide-alkyne cycloadditions, including mechanistic pathways and kinetic investigations for a variety of other organic azides. However, data and discussions pertaining directly to this compound are absent.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection while strictly adhering to the constraint of focusing solely on this compound. To fulfill the user's request would require extrapolation from other compounds, which would violate the explicit instruction not to introduce information or examples outside the scope of this compound.

Mechanistic and Kinetic Studies of Reactions Involving 1 Azido 4 Fluorobutane

Mechanistic Analysis of Azide (B81097) Reduction and Other Functionalizations

The azide functional group in 1-azido-4-fluorobutane is a versatile handle for a variety of chemical transformations, most notably reduction to the corresponding amine and other functionalizations via nucleophilic substitution or cycloaddition reactions.

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. A prominent method for this conversion is the Staudinger reduction . The reaction mechanism involves the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. This initial step forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to lose a molecule of dinitrogen (N₂), a thermodynamically very stable molecule, to yield an iminophosphorane. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide byproduct. wikipedia.org The rate-determining step in the Staudinger ligation is often the initial encounter of the phosphine and the azide. raineslab.com

Other functionalizations of alkyl azides can occur through nucleophilic substitution reactions where the azide ion acts as a nucleophile. masterorganicchemistry.com For instance, the synthesis of alkyl azides often involves the S(_N)2 reaction of an alkyl halide with an azide salt, such as sodium azide, in a polar aprotic solvent. masterorganicchemistry.com The azide ion is considered an excellent nucleophile for such reactions. masterorganicchemistry.com Additionally, organic azides can participate in [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole rings. masterorganicchemistry.com

The presence of the fluorine atom in this compound can influence the reactivity of the molecule. The electron-withdrawing nature of fluorine can affect the electron density at the carbon atom bonded to the azide group, which can, in turn, impact the rates of nucleophilic substitution reactions. Research on perfluoroaryl azides has shown that electron-withdrawing groups on the aromatic ring can enhance the rate of the Staudinger reaction. nih.govnih.gov

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can dramatically influence the rate and even the mechanism of chemical reactions involving this compound. This is primarily due to the differential solvation of the reactants and the transition state. wikipedia.org

The polarity and dielectric constant of a solvent play a crucial role in determining the activation energy of a reaction. For reactions that proceed through a more polar transition state than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction rate. wikipedia.org

In the context of S(_N)2 reactions, which are relevant for both the synthesis and further functionalization of this compound, the solvent effect is particularly pronounced. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to significantly accelerate S(_N)2 reactions. youtube.comlibretexts.org This is because they can effectively solvate the cation of the nucleophilic salt but only weakly solvate the anion (the nucleophile). youtube.com This "naked" nucleophile is more reactive and can more readily attack the electrophilic carbon center.

Conversely, polar protic solvents, such as water and alcohols, can slow down S(_N)2 reactions involving anionic nucleophiles. reddit.com These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken for the reaction to occur, thereby increasing the activation energy. reddit.com

The following interactive table illustrates the hypothetical effect of solvent polarity on the rate constant of an S(_N)2 reaction involving an alkyl halide and sodium azide, a reaction analogous to the synthesis of this compound.

| Solvent | Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |

|---|---|---|---|

| Methanol | Polar Protic | 32.7 | 1 |

| Ethanol | Polar Protic | 24.5 | 0.5 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1000 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 2000 |

This table presents illustrative data based on general principles of solvent effects on S(_N)2 reactions, as specific kinetic data for this compound was not available in the searched literature.

The differential solvation of reactants and the transition state is the underlying principle governing solvent effects on reaction rates. wikipedia.org In a typical S(_N)2 reaction, the transition state is a species where the negative charge is dispersed between the incoming nucleophile and the leaving group.

In polar aprotic solvents, the anionic nucleophile is high in energy due to poor solvation. The transition state, with its more dispersed charge, is also solvated, but the energy difference between the poorly solvated nucleophile and the solvated transition state is smaller, leading to a lower activation energy. youtube.com

In polar protic solvents, the anionic nucleophile is strongly solvated and stabilized (lower in energy) through hydrogen bonding. The transition state is also solvated, but the stabilization is often less effective than for the concentrated charge of the initial nucleophile. This leads to a larger energy difference between the stabilized reactant and the transition state, resulting in a higher activation energy and a slower reaction rate. reddit.comyoutube.com

The following table summarizes the expected impact of solvent type on the energetics of an S(_N)2 reaction.

| Solvent Type | Solvation of Nucleophile | Energy of Nucleophile | Solvation of Transition State | Energy of Transition State | Activation Energy (ΔG‡) | Reaction Rate |

|---|---|---|---|---|---|---|

| Polar Protic | Strong (H-bonding) | Low | Moderate | Moderately Low | High | Slow |

| Polar Aprotic | Weak | High | Moderate | Moderately Low | Low | Fast |

This table provides a qualitative summary based on established principles of solvent effects in S(_N)2 reactions.

Stereochemical and Regiochemical Aspects in Reactions of 1 Azido 4 Fluorobutane

Regioselectivity in Cycloaddition Reactions of 1-Azido-4-fluorobutane

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. When an unsymmetrical alkyne is used, the reaction can theoretically yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The inherent regioselectivity of the uncatalyzed thermal reaction is often low, leading to a mixture of both isomers. organic-chemistry.orgorganic-chemistry.org However, the use of catalysts allows for a high degree of control over the regiochemical outcome.

The regioselectivity of the azide-alkyne cycloaddition is primarily governed by the choice of catalyst, as well as electronic and steric factors of the reacting partners.

Catalyst: The most significant factor in controlling regioselectivity is the catalyst employed.

Copper(I) Catalysis (CuAAC): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common and reliable method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgscielo.br The reaction proceeds through a copper acetylide intermediate, which directs the reaction pathway to favor the 1,4-isomer. This method is often referred to as a "click" reaction due to its high efficiency, reliability, and stereospecificity. aatbio.com

Ruthenium Catalysis (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.org The mechanism of the RuAAC is distinct from the CuAAC, involving a ruthenacycle intermediate that leads to the alternative regiochemistry.

Electronic Effects: The electronic properties of both the azide and the alkyne can influence the regioselectivity, particularly in uncatalyzed reactions. The distribution of electron density in the reactants can favor one orientation of approach over the other. DFT (Density Functional Theory) studies on various azides and alkynes have shown that the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the favored product. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom, although remote from the azide group, could have a minor electronic influence on the azide's reactivity.

Steric Hindrance: Steric bulk on either the azide or the alkyne can also play a role in directing regioselectivity. Generally, the less sterically hindered transition state is favored. In the case of this compound, the fluorobutyl group is relatively unhindered, so steric effects would likely be more dependent on the nature of the alkyne substituent.

The selective formation of either the 1,4- or 1,5-disubstituted triazole from this compound can be achieved with high fidelity by selecting the appropriate catalyst.

For 1,4-Disubstituted Triazoles: The use of a copper(I) catalyst is the standard and highly effective method. Common copper sources include CuSO₄ with a reducing agent like sodium ascorbate, or air-stable Cu(I) complexes.

For 1,5-Disubstituted Triazoles: A ruthenium-based catalyst is necessary to direct the cycloaddition to yield the 1,5-isomer.

The table below summarizes the expected outcomes for the cycloaddition of this compound with a generic terminal alkyne (RC≡CH).

| Catalyst System | Expected Major Product | Reaction Type |

|---|---|---|

| Copper(I) Salts (e.g., CuI, CuSO₄/NaAsc) | 1-(4-fluorobutyl)-4-substituted-1H-1,2,3-triazole (1,4-isomer) | CuAAC |

| Ruthenium Complexes (e.g., Cp*RuCl) | 1-(4-fluorobutyl)-5-substituted-1H-1,2,3-triazole (1,5-isomer) | RuAAC |

| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5-isomers | Huisgen Cycloaddition |

Computational and Theoretical Investigations of 1 Azido 4 Fluorobutane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These ab initio methods solve the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived. lsu.edu For 1-azido-4-fluorobutane, such calculations would provide critical data on its geometry, electronic distribution, and spectroscopic properties.

Detailed studies on small organic azides like methyl azide (B81097) and hydrazoic acid reveal key features of the azide group's electronic structure. nih.gov The azide moiety (–N₃) is characterized by a linear or near-linear arrangement of the three nitrogen atoms, although the R–N–N bond angle is typically around 110-120°. nih.gov Hirshfeld charge analysis on similar molecules shows that the central nitrogen atom of the azide group typically bears a positive charge, while the terminal nitrogens are negatively charged. nih.gov This charge distribution is a key determinant of the azide's reactivity, particularly its function as a 1,3-dipole.

The presence of the fluorine atom in this compound is expected to significantly influence its electronic structure. Fluorine's high electronegativity induces a dipole moment and can affect the electron density across the entire molecule through inductive effects. semanticscholar.orgemerginginvestigators.org Computational analysis, such as mapping of the molecular electrostatic potential (MEP), would likely show a region of negative potential around the fluorine atom and the terminal nitrogen of the azide group, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential would highlight susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of these investigations for predicting reactivity. acs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule will interact with other reagents. researchgate.net For an azide, these orbitals are central to its participation in 1,3-dipolar cycloaddition reactions. acs.org The fluorine substituent would be expected to lower the energies of both the HOMO and LUMO, which could modulate its reactivity in cycloaddition reactions compared to non-fluorinated alkyl azides. nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Note: These are hypothetical values based on typical results for similar small organic azides and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -10.5 eV | Influences nucleophilic character and reactivity in Type I cycloadditions. |

| LUMO Energy | +1.5 eV | Influences electrophilic character and reactivity in Type II cycloadditions. |

| HOMO-LUMO Gap | 12.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Reflects overall polarity, influenced by both azide and fluorine groups. |

| Hirshfeld Charge (N-terminal) | -0.25 e | Indicates a site for electrophilic interaction. |

| Hirshfeld Charge (N-central) | +0.40 e | Central nitrogen's positive charge is characteristic of the azide group. |

| Hirshfeld Charge (N-internal) | -0.15 e | Contributes to the dipolar nature of the azide. |

| Hirshfeld Charge (F) | -0.35 e | High negative charge due to fluorine's electronegativity. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. nih.govmdpi.com For this compound, DFT studies would primarily focus on its participation in characteristic azide reactions, such as the 1,3-dipolar cycloaddition with alkynes or alkenes. researchgate.netresearchgate.net

These studies involve mapping the potential energy surface of the reaction, which allows for the identification of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The B3LYP functional is a common choice for investigating such cycloaddition reactions and has been shown to provide reliable results for the regioselectivity and energetics of these processes. nih.govnih.govrsc.org

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics of a reaction. acs.org In a 1,3-dipolar cycloaddition involving an azide, the transition state features the partial formation of two new sigma bonds between the terminal nitrogen atoms of the azide and the π-system of the dipolarophile. researchgate.net DFT calculations optimize the geometry of this TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For the reaction of this compound with an alkyne, two different regioisomeric transition states are possible, leading to the formation of either a 1,4- or a 1,5-disubstituted triazole. rsc.org Analysis of the TS geometries, such as the lengths of the forming bonds, can indicate whether the reaction is synchronous (bonds form in unison) or asynchronous (one bond forms ahead of the other). Most uncatalyzed azide cycloadditions proceed through a concerted, asynchronous transition state. rsc.org

From the optimized geometries of the reactants, transition state, and products, DFT calculations can determine their respective electronic energies. By including corrections for zero-point vibrational energy, thermal energy, and entropy, one can compute the Gibbs free energies. researchgate.net The difference in free energy between the transition state and the reactants gives the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate. researchgate.net The difference between the products and reactants gives the Gibbs free energy of reaction (ΔG_rxn), indicating the thermodynamic favorability of the process. researchgate.net

For a typical thermal cycloaddition of an alkyl azide with an alkyne, activation barriers are moderately high, explaining why these reactions often require elevated temperatures or catalysis. acs.orgorganic-chemistry.org The reaction to form the triazole ring is generally highly exothermic. rsc.org The presence of the electron-withdrawing fluorine atom in this compound could subtly influence these energies compared to a simple alkyl azide.

Table 2: Hypothetical DFT-Calculated Energy Profile for the [3+2] Cycloaddition of this compound with Propyne (Note: Values are illustrative, based on computational studies of similar azide reactions, and presented in kcal/mol.)

| Reaction Pathway | ΔG‡ (Activation Free Energy) | ΔG_rxn (Reaction Free Energy) | Expected Outcome |

| Formation of 1,4-regioisomer | 25.5 | -32.0 | Kinetically and thermodynamically favored. |

| Formation of 1,5-regioisomer | 27.0 | -30.5 | Kinetically and thermodynamically disfavored. |

Modeling Solvent Effects in Reactions Involving this compound

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. wikipedia.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous dielectric medium. nih.govmdpi.com This approach is computationally efficient and often provides a good approximation of bulk solvent effects. bohrium.com

For the cycloaddition reactions of this compound, the polarity of the transition state is often different from that of the reactants. If the transition state is more polar, a polar solvent will stabilize it more than the reactants, thus lowering the activation energy and accelerating the reaction. wikipedia.org Given the polar nature of both the azide and the C-F bond, solvent effects are expected to be significant in modulating the reactivity of this compound. nih.gov DFT calculations incorporating a PCM can provide activation and reaction energies in various solvents, allowing for predictions that more closely match experimental conditions.

Molecular Dynamics Simulations to Understand Dynamic Reactivity

While quantum chemical calculations provide information on static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. rsc.org

For this compound, MD simulations could be used to study its conformational flexibility in solution. The butyl chain can adopt various conformations, and MD would reveal the relative populations of these conformers and the timescales of their interconversion. Furthermore, MD simulations with an explicit solvent (e.g., a box of water molecules) can provide a detailed picture of the solvation shell around the molecule. researchgate.net This can reveal specific solute-solvent interactions, such as hydrogen bonding between water and the fluorine or azide groups, which are not captured by implicit solvent models.

In the context of reactivity, MD simulations can be used to sample the reactant state configurations just before a chemical reaction, providing a more dynamic understanding of how molecules approach each other and orient themselves for reaction. While less common for studying the reaction event itself (which often requires more advanced ab initio MD), classical MD is invaluable for understanding the thermodynamic and structural properties of the system in its ground state, which sets the stage for chemical reactivity. nih.gov

Spectroscopic Characterization Techniques for 1 Azido 4 Fluorobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insight into the chemical environment of individual atoms. For 1-azido-4-fluorobutane, a combination of ¹H, ¹⁹F, ¹³C, and ¹⁵N NMR experiments offers a comprehensive picture of the molecule's framework.

Proton (¹H) NMR spectroscopy reveals information about the number and type of hydrogen atoms in a molecule. In this compound (F-(CH₂)₄-N₃), the four methylene (B1212753) groups (–CH₂–) are chemically distinct due to the influence of the terminal fluorine and azide (B81097) groups. This results in four unique signals in the ¹H NMR spectrum.

The electronegativity of the fluorine and azide groups causes a downfield shift (to a higher ppm value) for adjacent protons. The fluorine atom has a stronger deshielding effect than the azide group. Consequently, the protons on the carbon attached to fluorine (C4) are expected to resonate at the furthest downfield position, while the protons on the carbon attached to the azide group (C1) will also be downfield compared to the internal methylene groups.

The signal for the protons on C4 will appear as a triplet of triplets due to coupling with the fluorine atom and the adjacent C3 protons. The protons on C1 will appear as a triplet due to coupling with the C2 protons. The internal methylene protons (on C2 and C3) will appear as complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Splitting Pattern (Predicted) | Coupling Constants (J, Hz) (Predicted) |

|---|---|---|---|

| F-CH₂- (C4) | ~4.5 | Triplet of Triplets (tt) | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |

| N₃-CH₂- (C1) | ~3.3 | Triplet (t) | J(H,H) ≈ 7 Hz |

| -CH₂- (C3) | ~1.8 | Multiplet (m) | - |

Note: Predicted values are based on analogous compounds like 1-fluorobutane (B1294920) and other alkyl azides. docbrown.infodocbrown.info

Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum provides information on the chemical environment of fluorine atoms. For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the local electronic environment. nih.govnih.gov

The signal for the fluorine atom in a primary fluoroalkane typically appears in a specific region of the spectrum. For this compound, the chemical shift is predicted to be around -218 to -220 ppm relative to a CFCl₃ standard. Furthermore, this signal will be split into a triplet due to spin-spin coupling with the two adjacent protons on C4. wikipedia.org

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Splitting Pattern (Predicted) | Coupling Constant (J, Hz) (Predicted) |

|---|

Note: Predicted values are based on typical shifts for primary fluoroalkanes. wikipedia.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, the four carbon atoms are in different chemical environments and will therefore produce four distinct signals. docbrown.infodocbrown.info

The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbon atom bonded to the highly electronegative fluorine atom (C4) will be the most deshielded and appear furthest downfield. This signal will also exhibit a large one-bond coupling constant (¹JCF). The carbon atom attached to the azide group (C1) will also be shifted downfield. The internal methylene carbons (C2 and C3) will resonate at higher field (lower ppm values). docbrown.infodocbrown.info

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Coupling to ¹⁹F (Predicted) |

|---|---|---|

| F-CH₂- (C4) | ~83 | ¹J(C,F) ≈ 165 Hz |

| N₃-CH₂- (C1) | ~51 | ⁴J(C,F) ≈ small |

| -CH₂- (C3) | ~30 | ²J(C,F) ≈ 20 Hz |

Note: Predicted values are based on analogous compounds like 1-chlorobutane (B31608) and 1-iodobutane. docbrown.infodocbrown.info

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, is a powerful tool for characterizing nitrogen-containing compounds like azides. researchgate.net The azide group (–N=N⁺=N⁻) contains three distinct nitrogen atoms, often labeled Nα (attached to the carbon), Nβ (central), and Nγ (terminal). These three nitrogens resonate at very different chemical shifts, providing a unique fingerprint for the azide moiety. nih.gov

The chemical shifts of the three nitrogen atoms in an alkyl azide are well-separated. The central nitrogen (Nβ) is typically the most deshielded, followed by the terminal nitrogen (Nγ), while the nitrogen attached to the alkyl chain (Nα) is the most shielded. nih.gov

Table 4: Typical ¹⁵N NMR Chemical Shifts for an Alkyl Azide

| Nitrogen Atom | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Nγ (terminal) | -130 to -170 |

| Nα (attached to C) | -280 to -330 |

Note: Ranges are based on general data for organic azides. The specific values for this compound may vary. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Azide and Other Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of the azide group.

The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N=N=N group. This peak typically appears in a relatively clear region of the spectrum, between 2100 and 2125 cm⁻¹. researchgate.netnih.govresearchgate.net The symmetric stretch (νs) is usually much weaker and appears around 1250-1330 cm⁻¹. researchgate.net

Other important vibrations include the C-H stretching of the alkane chain, which appears just below 3000 cm⁻¹, and the C-F stretching vibration, which is expected in the region of 1000–1150 cm⁻¹. libretexts.orgnih.gov

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (–N₃) | Asymmetric stretch | 2100 - 2125 | Strong, Sharp |

| Azide (–N₃) | Symmetric stretch | 1250 - 1330 | Medium to Weak |

| Alkane (C–H) | Stretch | 2850 - 3000 | Medium to Strong |

Note: Wavenumber ranges are based on data for general organic azides and fluoroalkanes. researchgate.netnih.govresearchgate.netlibretexts.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected, although it may be of low intensity due to the lability of the azide group. dtic.mil The most prominent and characteristic fragmentation pathway for alkyl azides is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. researchgate.netresearchgate.net This results in a significant peak at M-28.

Further fragmentation can occur through processes such as alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or fluorine) and cleavage of the C-F or C-N bonds. youtube.comlibretexts.org The presence of fluorine can be identified by characteristic isotopic patterns if high-resolution mass spectrometry is used.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound (C₄H₈FN₃)

| Fragment Ion | Formula | m/z (Predicted) | Origin |

|---|---|---|---|

| [M]⁺ | [C₄H₈FN₃]⁺ | 117 | Molecular Ion |

| [M - N₂]⁺ | [C₄H₈F]⁺ | 89 | Loss of dinitrogen |

| [CH₂F]⁺ | [CH₂F]⁺ | 33 | Alpha-cleavage |

| [C₄H₈N]⁺ | [C₄H₈N]⁺ | 70 | Loss of F radical |

Note: The molecular weight of this compound is approximately 117.11 g/mol . The fragmentation pattern is predicted based on the behavior of similar alkyl halides and azides. researchgate.netresearchgate.netyoutube.comlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of this compound has not yet been reported.

In the absence of direct experimental data for this compound, predictions regarding its solid-state structure can be inferred from the crystallographic analysis of structurally related organic azides and fluoroalkanes.

Expected Molecular Geometry:

The molecular structure of this compound is anticipated to feature a nearly linear azide group. In organic azides, the R-N-N bond angle is typically around 114-120°, while the N-N-N moiety is close to linear, with an angle of approximately 170-180°. The bond lengths within the azide group are characteristically asymmetric, with the Nα-Nβ bond being shorter than the Nβ-Nγ bond. For instance, in many organic azides, the Nα-Nβ bond length is approximately 1.24 Å, and the Nβ-Nγ bond length is about 1.16 Å.

The butane (B89635) chain is expected to adopt a staggered conformation to minimize steric strain. The presence of a terminal fluorine atom, being a small and highly electronegative atom, is not expected to cause significant steric hindrance that would drastically alter the conformation of the alkyl chain.

Anticipated Crystal Packing:

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. These would primarily include van der Waals interactions between the butyl chains and dipole-dipole interactions arising from the polar C-F and C-N bonds.

Studies on the crystal packing of planar organic azides have shown that the azide group itself is a weak participant in hydrogen bonding, with the terminal nitrogen atom seldom acting as a hydrogen bond acceptor. acs.org Therefore, strong, directional interactions involving the azide group are not expected to dominate the crystal packing of this compound.

Due to the lack of experimental data, a definitive description of the unit cell parameters and space group for this compound remains speculative. The flexible nature of the butyl chain might also introduce the possibility of polymorphism, where the compound could crystallize in multiple forms with different packing arrangements.

Future crystallographic studies on this compound are necessary to confirm these structural predictions and provide a detailed understanding of its solid-state architecture.

Applications of 1 Azido 4 Fluorobutane As a Chemical Building Block

Synthesis of Novel Fluorinated Heterocyclic Compounds

1-Azido-4-fluorobutane serves as a valuable precursor in the synthesis of various fluorinated heterocyclic compounds. The presence of the azide (B81097) group allows for its participation in cycloaddition reactions, while the fluorobutyl chain introduces fluorine atoms into the target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Formation of N-Fluoroalkylated Triazoles and Tetrazoles

The azide functionality of this compound is particularly well-suited for the construction of five-membered nitrogen-containing heterocycles such as triazoles and tetrazoles.

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst yields the corresponding N-(4-fluorobutyl)-1,2,3-triazoles. This method is characterized by its mild reaction conditions and high functional group tolerance. Alternatively, metal-free approaches using carbonyl-stabilized phosphonium (B103445) ylides can lead to the formation of 1,5-disubstituted 1,2,3-triazoles, offering complementary regioselectivity to the CuAAC reaction. nih.gov

Tetrazoles: N-(4-fluorobutyl) substituted tetrazoles can also be synthesized from this compound. One common method involves the [3+2] cycloaddition of the azide with primary amines. This reaction proceeds through a nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization and elimination of hydrogen fluoride (B91410) to afford the stable tetrazole ring. nih.gov

| Starting Azide | Reactant | Heterocycle Formed | Reaction Type | Key Features |

|---|---|---|---|---|

| This compound | Terminal Alkyne | N-(4-fluorobutyl)-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity for 1,4-isomer, mild conditions. |

| This compound | Carbonyl-Stabilized Phosphonium Ylide | N-(4-fluorobutyl)-1,2,3-triazole | Metal-Free Cycloaddition | Forms 1,5-disubstituted triazoles. nih.gov |

| Fluorinated Azidoalkane | Primary Amine | N-Fluoroalkyl Tetrazole | [3+2] Cycloaddition | Formation of the tetrazole ring via cyclization and HF elimination. nih.gov |

Derivatization to Other Nitrogen-Containing Heterocycles (e.g., Imidazoles)

The synthetic utility of the initially formed N-fluoroalkylated triazoles extends to their transformation into other valuable heterocyclic systems. For instance, N-(4-fluorobutyl)-1,2,3-triazoles can be converted into N-(4-fluorobutyl)imidazoles. nih.gov This transformation can be achieved through a rhodium(II)-catalyzed transannulation reaction with nitriles. nih.govnih.gov In this process, the triazole ring undergoes a rearrangement and incorporation of the nitrile carbon and nitrogen atoms to form the imidazole (B134444) core. This method provides access to a diverse range of substituted imidazoles that would be challenging to prepare through other synthetic routes. nih.gov

Incorporation into Complex Molecular Architectures via Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes the use of highly reliable and specific reactions for the rapid synthesis of complex molecules. nih.gov The azide-alkyne cycloaddition is a prime example of a click reaction, and this compound is an ideal building block for such transformations. aatbio.com Its terminal azide group can be efficiently "clicked" onto molecules containing a terminal alkyne, forming a stable triazole linkage. This modular approach allows for the straightforward construction of intricate molecular architectures from simpler, pre-functionalized components.

Scaffolds for Advanced Chemical Biology Research

In chemical biology, click chemistry is widely employed for the precise modification of biomolecules and the construction of molecular probes. By incorporating an alkyne handle into a biomolecule of interest (e.g., a protein, nucleic acid, or carbohydrate), this compound can be selectively attached. The introduction of the fluorobutyl group can serve multiple purposes, such as acting as a ¹⁹F NMR probe for studying molecular interactions or enhancing the pharmacological properties of a bioactive molecule. This strategy has been used to develop bifunctional molecules and to attach synthetic labels to biological building blocks for applications in drug discovery and diagnostics. nih.gov

Applications in Materials Science (e.g., Polymer Synthesis)

The robustness and efficiency of the click reaction make it a valuable tool in materials science, particularly in polymer chemistry. This compound can be used in several ways to create novel polymeric materials.

Polymer Modification: Pre-existing polymers containing alkyne side chains can be functionalized by reacting them with this compound. This post-polymerization modification allows for the introduction of the fluorobutyl group, which can alter the physical and chemical properties of the polymer, such as its hydrophobicity, thermal stability, and surface energy.

Monomer Synthesis: this compound can be incorporated into a monomer structure, which is then polymerized to yield a polymer with pendant fluorobutyl azide groups. These azide groups can then be used for further "click" reactions to attach other functionalities or to cross-link the polymer chains.

Block Copolymer Synthesis: By using polymers with terminal alkyne or azide functionalities, this compound can be used to "click" together different polymer chains, leading to the formation of well-defined block copolymers. nih.gov This approach allows for the creation of amphiphilic copolymer structures by combining polymers with different properties. nih.gov

| Application | Method | Outcome | Potential Impact |

|---|---|---|---|

| Polymer Modification | Clicking this compound onto alkyne-functionalized polymers. | Introduction of fluorobutyl side chains. nih.gov | Altered polymer properties (e.g., hydrophobicity, thermal stability). |

| Monomer Synthesis | Incorporation of the azido-fluorobutyl moiety into a polymerizable monomer. | Polymers with pendant azide groups for further functionalization. mdpi.com | Creation of functional materials and cross-linked networks. |

| Block Copolymer Synthesis | Clicking together polymer chains end-functionalized with azides and alkynes. nih.gov | Formation of well-defined block copolymers. | Development of materials with controlled microphase separation and self-assembly properties. |

Construction of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. While direct studies on the use of this compound in supramolecular assemblies are not prevalent, its potential is significant. The "click" reaction can be used to covalently link molecular components that are designed to self-assemble through hydrogen bonding, van der Waals forces, or π-π stacking.

For instance, this compound could be used to functionalize a molecule with a long alkyl chain and a polar head group, similar to those known to form two-dimensional supramolecular networks on surfaces. nih.gov The resulting fluorinated amphiphile could then self-assemble into well-ordered structures. The triazole ring formed from the click reaction can itself participate in hydrogen bonding and other non-covalent interactions, further influencing the structure and stability of the supramolecular assembly. This approach offers a modular strategy for creating complex and functional supramolecular architectures with tailored properties.

Radiochemistry Applications for Research Probes

Synthesis of ¹⁸F-Labeled Alkyl Azides for Research

The primary method for producing [¹⁸F]this compound involves a nucleophilic substitution reaction. This process is designed to be rapid and efficient to accommodate the short 109.7-minute half-life of fluorine-18 (B77423). Researchers have designed and synthesized [¹⁸F]this compound as a small azido (B1232118) prosthetic group specifically for the time-sensitive requirements of radiolabeling. rug.nl

The synthesis starts with a precursor molecule, 4-azido-1-bromobutane. rug.nl In this key step, the bromine atom is displaced by the radioactive [¹⁸F]fluoride ion. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature to facilitate the substitution. rug.nl This direct radiofluorination approach allows for the efficient incorporation of the positron-emitting isotope into the alkyl azide structure, yielding the desired [¹⁸F]this compound ready for subsequent conjugation reactions. rug.nlrug.nl

Table 1: Radiosynthesis Parameters for [¹⁸F]this compound

| Parameter | Details | Source |

|---|---|---|

| Precursor | 4-Azido-1-bromobutane | rug.nl |

| Radiolabeling Agent | K[¹⁸F] (potassium fluoride complex) | rug.nl |

| Solvent | DMSO (Dimethyl sulfoxide) | rug.nl |

| Temperature | 140 °C | rug.nl |

| Reaction Time | 10 minutes | rug.nl |

| Product | [¹⁸F]this compound | rug.nl |

Utilization in Radiolabeling Strategies for Preclinical Research

Once synthesized, [¹⁸F]this compound is utilized as a versatile building block in preclinical research, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rug.nlrug.nlunica.it This bioorthogonal reaction allows for the efficient and specific covalent linking of the ¹⁸F-labeled azide to a target molecule that has been modified to contain a terminal alkyne group. rug.nl

The strategy involves a two-step process: first, the radiosynthesis of the [¹⁸F]this compound prosthetic group, and second, its rapid conjugation to an alkyne-bearing molecule of interest (e.g., peptides, antibodies, or small-molecule drugs). This modular approach is highly advantageous in radiopharmaceutical chemistry because the harsh conditions of radiofluorination are performed on a small, stable building block rather than on the often sensitive, complex biomolecule.

In preliminary studies to establish optimal conditions for this methodology, researchers used the reaction between [¹⁸F]this compound and phenylacetylene (B144264) as a model system. rug.nl This model reaction confirms the feasibility of using the radiolabeled building block to form a stable 1,2,3-triazole linkage, effectively tagging the target molecule with fluorine-18 for PET imaging. rug.nlrug.nl This strategy enables the rapid modification and fine-tuning of potential PET tracers, allowing for the investigation of their biological behavior in preclinical models. rug.nl

Table 2: Model Click Reaction for Preclinical Strategy Development

| Component | Role | Source |

|---|---|---|

| [¹⁸F]this compound | ¹⁸F-labeled prosthetic group | rug.nlrug.nl |

| Phenylacetylene | Model alkyne-containing molecule | rug.nl |

| CuSO₄·5H₂O / Sodium Ascorbate | Copper(I) catalyst system | rug.nl |

| MonoPhos | Ligand to accelerate the reaction | rug.nl |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | rug.nlrug.nl |

| Purpose | Proof-of-concept for ¹⁸F-labeling of target molecules | rug.nl |

Future Research Directions and Unexplored Reactivity of 1 Azido 4 Fluorobutane

Development of Innovative and Sustainable Synthetic Routes

While the synthesis of 1-azido-4-fluorobutane can be achieved through established methods, such as the nucleophilic substitution of 1-bromo-4-fluorobutane (B1265377) with sodium azide (B81097), future research should focus on developing more sustainable and innovative synthetic strategies. These new routes could enhance the accessibility and reduce the environmental impact of its production.

Key areas for future investigation include:

Biocatalytic Synthesis: The use of enzymes for the synthesis of organic azides is a burgeoning field of green chemistry. Recently, a promiscuous ATP- and nitrite-dependent enzyme, Tri17, has been shown to catalyze the formation of organic azides from aryl hydrazines. Future research could explore the possibility of engineering or discovering enzymes capable of directly converting 1-amino-4-fluorobutane or related precursors to this compound. This would offer a milder and more environmentally benign alternative to traditional chemical methods.

Flow Chemistry Approaches: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved reaction control, and easier scalability. Developing a flow-based synthesis of this compound could significantly improve the safety of handling potentially energetic azide intermediates and allow for more efficient production. A continuous one-flow multi-step synthesis starting from readily available precursors like 1,4-butanediol (B3395766) could be a valuable goal.

One-Pot Syntheses from Bio-based Feedstocks: To further enhance the sustainability profile, research into one-pot syntheses starting from bio-derived materials like 1,4-butanediol, which can be produced from the hydrogenation of succinic acid derived from biomass, is highly desirable.